molecular formula C8H5Cl2NO2S B2705966 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile CAS No. 691887-83-9

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile

Cat. No. B2705966
CAS RN: 691887-83-9
M. Wt: 250.09
InChI Key: IRJNWLRPOROPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.09 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Enhancing L-rhamnopyranosylation Reactions

Research by Crich and Patel (2006) demonstrated the use of acetonitrile in increasing the beta-selectivity of L-rhamnopyranosylation reactions, highlighting its role in complex organic synthesis processes. The study underscores acetonitrile's effectiveness as a solvent in promoting specific reaction outcomes, which is crucial for the synthesis of complex sugar molecules (Crich & Patel, 2006).

Formation of Molecular Capsules

Shivanyuk et al. (2003) explored the formation of molecular capsules through the crystallization of pyrrogallolarenes in aqueous acetonitrile, demonstrating the solvent's role in facilitating hydrogen-bonded assemblies. This research has implications for the development of new materials and molecular recognition systems (Shivanyuk et al., 2003).

Catalytic Reactions and Synthesis

Wei, Siruta, and Li (2002) developed a non-oxidative catalytic diamination reaction using acetonitrile, paving the way for the synthesis of novel imidazoline derivatives. This work highlights acetonitrile's utility in catalysis and the synthesis of nitrogen-containing compounds (Wei, Siruta, & Li, 2002).

Electrophoretic and Chromatographic Applications

Vaher, Koel, and Kaljurand (2002) investigated the use of acetonitrile as a medium for nonaqueous capillary electrophoresis, demonstrating its effectiveness in extending the application range of capillary electrophoresis to more hydrophobic species. This study indicates acetonitrile's role in analytical techniques, particularly in the separation of complex mixtures (Vaher, Koel, & Kaljurand, 2002).

Advanced Material Synthesis

Jeon, Yang, Lee, and Im (2010) utilized acetonitrile in the synthesis of unsubstituted polythiophene with high electrical conductivity, demonstrating the solvent's importance in the production of conductive polymers and potentially influencing the development of electronic materials (Jeon, Yang, Lee, & Im, 2010).

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is not specified in the sources I found. This compound is primarily used for research purposes .

Future Directions

The future directions of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile are not specified in the sources I found. As a research compound, its use may depend on the specific needs and objectives of the research .

properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJNWLRPOROPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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